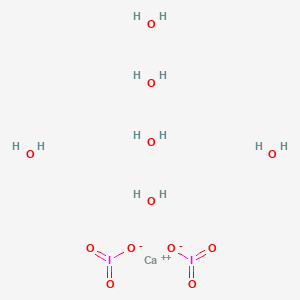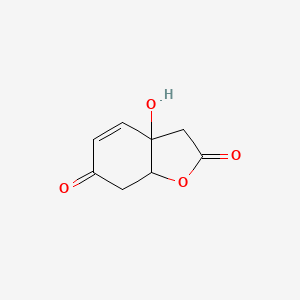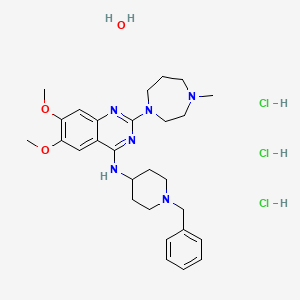
D-Asparagine tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Asparagine tert-butyl ester: is a derivative of the amino acid asparagine. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . It is known for its role in peptide synthesis and other biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Asparagine tert-butyl ester typically involves the esterification of D-asparagine. One common method is the reaction of D-asparagine with tert-butyl alcohol in the presence of an acid catalyst. This reaction can be carried out under mild conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as enzymatic catalysis. For example, the use of D-hydantoin hydrolase to catalyze the ring opening of D,L-5-substituted hydantoins to D-N-carbamyl amino acids, followed by further reactions to produce the ester .
Analyse Des Réactions Chimiques
Types of Reactions: D-Asparagine tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or acid chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: D-Asparagine tert-butyl ester is used in peptide synthesis as a building block. It is also employed in the study of enzyme mechanisms and protein interactions .
Biology: In biological research, the compound is used to study the metabolic pathways involving asparagine. It is also utilized in the synthesis of biologically active peptides .
Medicine: It is also used in the study of cancer cells and other disease models .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Mécanisme D'action
The mechanism of action of D-Asparagine tert-butyl ester involves its role as a precursor in peptide synthesis. The compound can be incorporated into peptides, where it influences the structure and function of the resulting molecules. It interacts with various molecular targets, including enzymes and receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
L-Asparagine tert-butyl ester: This compound is similar in structure but differs in the stereochemistry of the asparagine moiety.
L-Asparagine tert-butyl ester hydrochloride: Another similar compound, often used in peptide synthesis.
Uniqueness: D-Asparagine tert-butyl ester is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biochemical applications. This makes it particularly valuable in research focused on the role of D-amino acids in biological systems .
Propriétés
IUPAC Name |
tert-butyl (2R)-2,4-diamino-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLGKVRQXXHELH-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one](/img/structure/B592681.png)









![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide](/img/structure/B592696.png)

